molecular formula C11H12O B8808056 3-methyl-1-phenylbut-2-en-1-one CAS No. 5650-07-7

3-methyl-1-phenylbut-2-en-1-one

Cat. No.: B8808056
CAS No.: 5650-07-7
M. Wt: 160.21 g/mol
InChI Key: WWCPWAFKPMAGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C11H12O. It is also known by its IUPAC name, 3-Methyl-1-phenyl-2-buten-1-one. This compound is a member of the vinyl ketones class and is characterized by the presence of a phenyl group attached to a butenone structure. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenylbut-2-en-1-one can be achieved through several methods. One common method involves the aldol condensation of acetophenone with acetone. This reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction proceeds through the formation of a β-hydroxy ketone, which then undergoes dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the use of acid catalysts to promote the aldol condensation reaction. Additionally, the reaction conditions such as temperature and pressure are optimized to maximize the production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenylbut-2-en-1-one involves its reactivity as an electrophilic alkene. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl ketone (MVK): CH3C(O)CH=CH2

    Benzalacetone: C6H5CH=CHCOCH3

    Chalcone: C6H5CH=CHCOC6H5

Uniqueness

3-methyl-1-phenylbut-2-en-1-one is unique due to the presence of both a phenyl group and a vinyl ketone structure. This combination imparts distinct chemical properties, such as enhanced reactivity in Michael addition reactions and increased stability due to resonance effects. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

5650-07-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-methyl-1-phenylbut-2-en-1-one

InChI

InChI=1S/C11H12O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

WWCPWAFKPMAGTK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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